4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate
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Overview
Description
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:
R-CHO+NH2NH2→R-CH=N-NH2
In this case, the aldehyde or ketone used is 4-formylphenyl 2-oxopropanoate, which reacts with hydrazine to form the desired product. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction of the hydrazone group can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazones.
Scientific Research Applications
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions with electrophilic species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can be compared with other similar compounds, such as:
Phenylhydrazones: These compounds have a similar hydrazone group but differ in the substituents attached to the phenyl ring.
Oximes: Oximes have a similar C=N group but with an oxygen atom instead of a nitrogen atom.
Amines: Amines are reduced derivatives of hydrazones, lacking the C=N double bond.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other hydrazones, oximes, and amines.
Properties
CAS No. |
112079-59-1 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4-methanehydrazonoylphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)10(14)15-9-4-2-8(3-5-9)6-12-11/h2-6H,11H2,1H3 |
InChI Key |
OQFYDDAZZXJUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
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